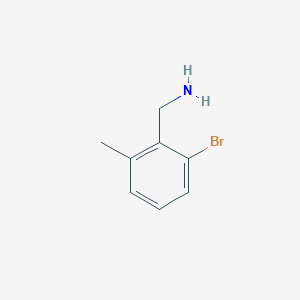
(4-Fluorocyclohexyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorocyclohexyl)methanethiol is an organosulfur compound characterized by the presence of a fluorine atom on the cyclohexyl ring and a thiol group attached to the methylene carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorocyclohexyl)methanethiol typically involves the introduction of a thiol group to a fluorocyclohexyl precursor. One common method is the thiolation of (4-Fluorocyclohexyl)methanol using hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation processes using optimized catalysts and reaction conditions. The sol-gel precipitation method is often employed to prepare catalysts with larger surface areas and better dispersion of active species, leading to higher reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorocyclohexyl)methanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂).
Reduction: Reduction of disulfides back to thiols can be achieved using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)
Substitution: Alkyl halides
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Applications De Recherche Scientifique
(4-Fluorocyclohexyl)methanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in biological systems and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Fluorocyclohexyl)methanethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. This interaction can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanethiol: A simpler thiol compound with a single carbon atom.
Ethanethiol: A thiol compound with two carbon atoms.
(4-Fluorocyclohexyl)methanol: A related compound with a hydroxyl group instead of a thiol group.
Uniqueness
(4-Fluorocyclohexyl)methanethiol is unique due to the presence of both a fluorine atom and a thiol group on the cyclohexyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological molecules.
Propriétés
Formule moléculaire |
C7H13FS |
|---|---|
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
(4-fluorocyclohexyl)methanethiol |
InChI |
InChI=1S/C7H13FS/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5H2 |
Clé InChI |
VFWCVCYAXABBEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CS)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


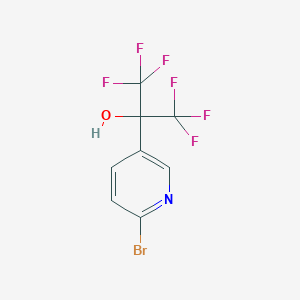
![1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12966076.png)

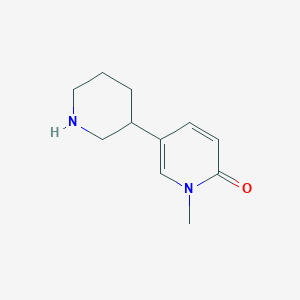
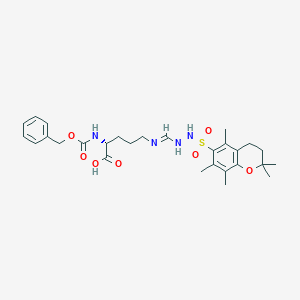

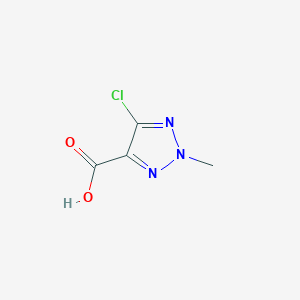
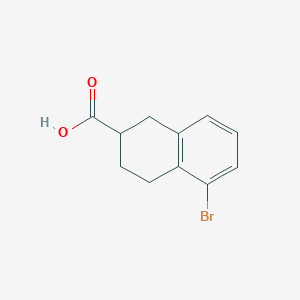
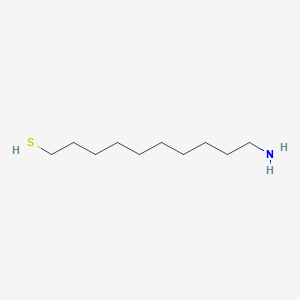
![2-Amino-7-(methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12966111.png)


![N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine](/img/structure/B12966134.png)
